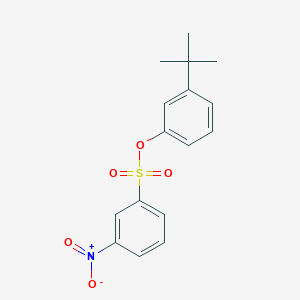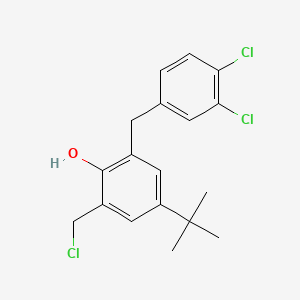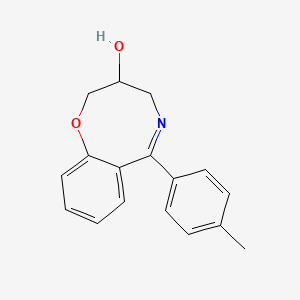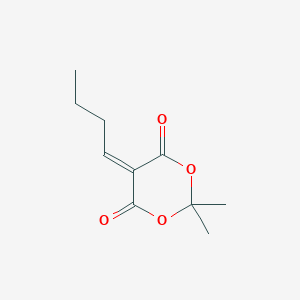
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H14O4. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through a condensation reaction involving Meldrum’s acid and butyraldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperatures, and continuous monitoring to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where different nucleophiles replace the butylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is attributed to the presence of the dioxane ring, which stabilizes the transition states and intermediates during reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione): A closely related compound with similar reactivity and applications.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another compound with a similar structure but different reactivity.
Barbituric Acid (2,4,6-Trihydroxypyrimidine): Shares some chemical properties but has distinct applications.
Uniqueness
5-Butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific butylidene substitution, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in specialized synthetic applications .
Properties
CAS No. |
25464-87-3 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
5-butylidene-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H14O4/c1-4-5-6-7-8(11)13-10(2,3)14-9(7)12/h6H,4-5H2,1-3H3 |
InChI Key |
ADLJLXZMIIKBEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


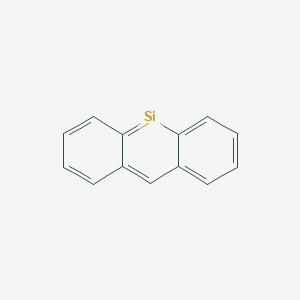
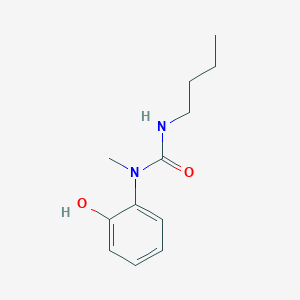
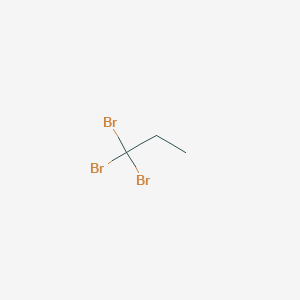
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)

![5-[(e)-(4-Methoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14695878.png)

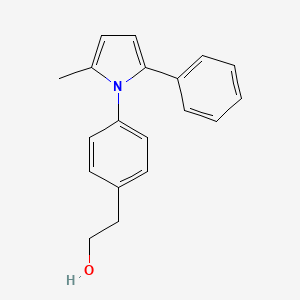
![4-{(E)-[(4-Butoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14695888.png)
